molecular formula C20H25NO3S B296360 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine

4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine

Cat. No. B296360
M. Wt: 359.5 g/mol
InChI Key: VVSLZSQAHGCIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of inactive cortisone to active cortisol. This leads to a decrease in cortisol levels and a subsequent improvement in metabolic parameters.
Biochemical and Physiological Effects
Studies have shown that 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine is effective in reducing body weight, improving glucose tolerance, and reducing insulin resistance in animal models of obesity and diabetes. It has also been found to improve lipid profiles and reduce blood pressure in hypertensive animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine in lab experiments is its high selectivity for 11β-HSD1, which reduces the risk of off-target effects. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments. Additionally, the high cost of the compound may limit its use in some research settings.

Future Directions

Future research on 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine could focus on its potential therapeutic applications in humans, particularly in the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Further studies could also investigate the safety and efficacy of the compound in clinical trials. Additionally, the development of more efficient synthesis methods and modifications to the chemical structure of 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine could lead to the discovery of more potent and selective inhibitors of 11β-HSD1.

Synthesis Methods

The synthesis of 4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-benzylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-Benzyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the regulation of glucocorticoid levels in the body. Elevated levels of glucocorticoids have been linked to various metabolic disorders such as obesity, diabetes, and hypertension. Therefore, the inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these conditions.

properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

4-benzyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C20H25NO3S/c1-16-14-19(8-9-20(16)24-2)25(22,23)21-12-10-18(11-13-21)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3

InChI Key

VVSLZSQAHGCIHM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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